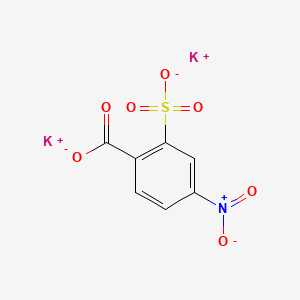

2-Carboxy-5-nitrobenzenesulfonic acid potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

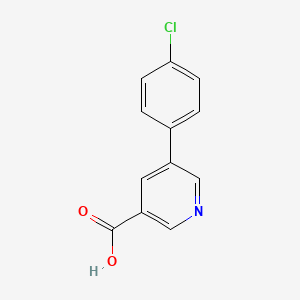

2-Carboxy-5-nitrobenzenesulfonic acid potassium salt, also known as 5-Nitro-2-(3-sulfopropyl)benzoate potassium salt, is a chemical compound with the formula C7H4KNO7S . It has a molecular weight of 285.27 g/mol .

Synthesis Analysis

The preparation method of this compound is generally prepared by reacting p-nitrobenzene sulfonic acid and potassium carbonate . During the reaction, attention should be paid to the operating conditions and safety measures to avoid the release of harmful gases and the leakage of materials .Molecular Structure Analysis

The molecular formula of this compound is C7H4KNO7S .Chemical Reactions Analysis

This compound is an oxidizing agent that can react with other substances . It is commonly used in chemical laboratories and industrial production and has a variety of uses, including dye manufacturing, polymer materials synthesis, pharmaceutical field, and electronics industry .Physical And Chemical Properties Analysis

This compound is a white crystalline solid, soluble in water . It has a density of 1.809g/cm^3 . It is acidic in water and can release carboxyl and nitro negative ions, making the solution acidic .Aplicaciones Científicas De Investigación

Synthesis and Cross-Linking Reagents

One application involves the synthesis of water-soluble protein cross-linking reagents, where related compounds have been utilized for the preparation of cross-linked proteins. For instance, 2,4-Difluoro-5-nitrobenzenesulfonic acid, a compound with a similar functional group arrangement, has been synthesized and applied in the cross-linking of lysozyme, demonstrating the potential of nitrobenzenesulfonic acid derivatives in protein chemistry (Kremer, 1990).

Catalysis and Organic Transformations

In catalysis, derivatives of nitrobenzenesulfonic acid have been involved in the facilitation of various organic transformations. For example, research on the catalytic reduction of substituted nitrosobenzenes highlights the role of carboxylic acid-catalyzed reactions in organic synthesis, showcasing how similar compounds can influence reaction mechanisms and product formation (Awano & Tagaki, 1986).

Materials Science and Luminescence

In materials science, particularly in the development of luminescent materials, complexes constructed from hydroxyl and carboxyl modified arenesulfonates with rare earth metals have been synthesized. These materials exhibit various luminescent emissions, indicating the utility of nitrobenzenesulfonic acid derivatives in creating functional materials with potential applications in sensors and optical devices (Xiao et al., 2017).

Environmental Science

Furthermore, the degradation of environmental pollutants is another area where related compounds have been studied. For example, potassium ferrate(VI) has been used to degrade nitrobenzene solutions, suggesting that derivatives of nitrobenzenesulfonic acid could play a role in environmental remediation processes (Wan Yong-hui, 2009).

Safety and Hazards

2-Carboxy-5-nitrobenzenesulfonic acid potassium salt is an organic compound and has a certain degree of danger . When using, one should avoid contact with skin and eyes, avoid prolonged contact or inhalation of dust from the compound to avoid irritation or damage to the skin and eyes . Protective measures, such as wearing protective masks and gloves, should be taken to avoid inhalation of dust or gas compounds .

Mecanismo De Acción

is an organic compound with a chemical formula of C7H4NO7S.K . It is a white crystalline solid that is soluble in water . It can release carboxyl and nitro negative ions, making the solution acidic . It is an oxidizing agent that can react with other substances .

It is a P-gp substrate . Its solubility in water is high, which could potentially influence its bioavailability .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Carboxy-5-nitrobenzenesulfonic acid potassium salt involves the nitration of 2-Carboxy-5-nitrobenzenesulfonic acid followed by the neutralization with potassium hydroxide.", "Starting Materials": [ "2-Carboxy-5-nitrobenzenesulfonic acid", "Nitric acid", "Sulfuric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add 2-Carboxy-5-nitrobenzenesulfonic acid to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C.", "Stir the mixture for 2-3 hours until the reaction is complete.", "Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Wash the precipitate with water and dry it to obtain 2-Carboxy-5-nitrobenzenesulfonic acid.", "Dissolve 2-Carboxy-5-nitrobenzenesulfonic acid in water and add potassium hydroxide until the pH reaches 7-8.", "Stir the mixture until the solid dissolves completely.", "Filter the solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain 2-Carboxy-5-nitrobenzenesulfonic acid potassium salt." ] } | |

| 5344-48-9 | |

Fórmula molecular |

C7H5K2NO7S |

Peso molecular |

325.38 g/mol |

Nombre IUPAC |

dipotassium;4-nitro-2-sulfonatobenzoate |

InChI |

InChI=1S/C7H5NO7S.2K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;;/h1-3H,(H,9,10)(H,13,14,15);; |

Clave InChI |

BROYILJLFOBYFM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O.[K].[K] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)